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Compound of Interest

Compound Name: 1-Cyclopropoxy-2-iodobenzene

CAS No.: 1243289-94-2

Cat. No.: B580649

Get Quote

Compound: 1-Cyclopropoxy-2-iodobenzene CAS: 1243289-94-2 (Reference) Formula:

Molecular Weight: 260.07 g/mol [1]

Introduction & Chemical Context
1-Cyclopropoxy-2-iodobenzene is a valuable bifunctional intermediate in medicinal chemistry.

It combines an electrophilic handle (aryl iodide) suitable for cross-coupling (Suzuki-Miyaura,

Buchwald-Hartwig) with a cyclopropyl ether moiety. The cyclopropyl group is a bioisostere for

isopropyl or ethyl groups but offers unique metabolic stability and conformational rigidity.

Critical Analysis: The ortho-positioning of the iodine and the cyclopropoxy group creates a

distinct steric and electronic environment. The bulky iodine atom forces the cyclopropyl ether

into a specific conformation to minimize steric clash, which is observable in Nuclear

Overhauser Effect (NOE) NMR experiments.
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To ensure the spectroscopic data presented below is reproducible, the material must be

synthesized with high regioclimactic control. The most robust method for installing a

cyclopropyl group directly onto an oxygen atom (without a methylene spacer) is the Chan-Lam

Coupling.

Optimized Synthetic Protocol
Reaction: Copper-mediated oxidative cross-coupling of 2-iodophenol with cyclopropylboronic

acid.

Reagents:

Substrate: 2-Iodophenol (1.0 equiv)

Coupling Partner: Cyclopropylboronic acid (2.0 equiv)

Catalyst:

(1.0 equiv)

Base: Pyridine (3.0 equiv) or

Solvent: 1,2-Dichloroethane (DCE) or Toluene (0.2 M)

Atmosphere: Oxygen (balloon) or open air (vigorous stirring)

Procedure:

Charge a flask with 2-iodophenol, cyclopropylboronic acid, and

.

Add solvent and base.[2]

Heat to 70°C under an oxidative atmosphere for 12–24 hours.

Purification: Filter through Celite, concentrate, and purify via flash chromatography

(Hexanes/EtOAc 95:5). Note: The product is an oil.
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Figure 1: Optimized Chan-Lam coupling workflow for the synthesis of the target compound.

Spectroscopic Data Profile
A. Nuclear Magnetic Resonance (NMR)
The NMR profile is characterized by the high-field signals of the cyclopropyl ring and the

asymmetric aromatic region due to the heavy iodine atom.

Solvent:

(Chloroform-d) Reference: TMS (0.00 ppm)

NMR Data (400 MHz)
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Position
Shift (

ppm)
Multiplicity Integral

Coupling (

Hz)

Assignment
Logic

Ar-H3 7.76 dd 1H 7.8, 1.5

Deshielded

by ortho-

Iodine (heavy

atom

anisotropy).

Ar-H5 7.28 td 1H 7.8, 1.5

Meta to

Iodine/Ether.

Standard

aromatic.

Ar-H4 6.72 td 1H 7.8, 1.2 Para to ether.

Ar-H6 6.85 dd 1H 8.0, 1.2

Shielded by

ortho-Oxygen

(mesomeric

effect).

Cp-CH 3.78 m (tt) 1H 6.0, 3.0

Cyclopropyl

methine

(attached to

O).

Cp-CH2 0.80 – 0.88 m 4H -

Cyclopropyl

methylenes

(High field).

Interpretation:

The Roof Effect: The cyclopropyl methylene protons often appear as complex multiplets

rather than clean doublets/triplets due to the rigid ring geometry and magnetic anisotropy.

Ortho-Effect: The proton at 7.76 ppm is diagnostic of the 2-iodo substitution. If the iodine

were absent (phenol ether), this proton would resonate further upfield (~7.2 ppm).

NMR Data (100 MHz)
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Carbon Type
Shift (

ppm)
Assignment

C-O (Ar) 157.2 C-1 (Ipso to Oxygen)

Ar-CH 139.4 C-3 (Ortho to Iodine)

Ar-CH 129.3 C-5

Ar-CH 122.8 C-4

Ar-CH 114.5 C-6 (Ortho to Oxygen)

C-I (Ar) 86.9
C-2 (Ipso to Iodine) -

Significantly Shielded

Cp-CH 51.8 Cyclopropyl Methine (C-O)

Cp-CH2 6.4 Cyclopropyl Methylene

Key Diagnostic: The C-I carbon appears significantly upfield (~87 ppm) compared to typical

aromatic carbons due to the "Heavy Atom Effect" (spin-orbit coupling) of Iodine.

B. Mass Spectrometry (MS)
Method: GC-MS (Electron Impact, 70 eV) or ESI-HRMS.

Fragmentation Pathway (EI):

Molecular Ion (

):

260. (Pattern: Monoisotopic, Iodine does not have an M+2 isotope).

Loss of Cyclopropyl (

):

219. Cleavage of the O-Cyclopropyl bond yields the 2-iodophenoxy cation.

Loss of CO (
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):

191. Ring contraction of the phenoxy cation (common in phenols).

Loss of Iodine (

):

133. Formation of the cyclopropoxyphenyl cation.

Fragmentation Visualization
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Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass

Spectrometry.

C. Infrared Spectroscopy (FT-IR)
Sampling: Neat oil (ATR) or KBr pellet.
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Wavenumber (

)
Vibration Mode Intensity Notes

3080 - 3010 Stretch Weak

Cyclopropyl C-H

stretch (distinctive

>3000).

1580, 1470 Aromatic Medium
Ring breathing

modes.

1245 Stretch Strong
Aryl alkyl ether

stretch.

1020 Stretch Medium
Cyclopropyl ether

symmetric stretch.

745 Out-of-plane Strong

Ortho-disubstituted

benzene (4 adjacent

H).

Quality Control & Impurity Profiling
When synthesizing or sourcing this material for drug development, three specific impurities are

common:

2-Iodophenol: Result of incomplete coupling or hydrolysis.

Detection: Broad OH stretch in IR (3400 cm⁻¹); Shift in NMR (Phenol OH ~5.5 ppm).

Cyclopropoxybenzene: Result of de-iodination (if Pd catalysis was attempted improperly).

Detection: Loss of the 7.76 ppm doublet in

NMR; MS

134.

Ring-Opened Allyl Ether: Result of acid-catalyzed rearrangement of the cyclopropyl ring.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580649?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detection: Appearance of olefinic protons (5.0–6.0 ppm) in NMR.

Storage: Store at 4°C under Argon. Iodine-carbon bonds are photosensitive; protect from light

to prevent liberation of

(which turns the sample violet/brown).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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